



# **High-performance liquid chromatography** (HPLC) for Aureobasidin A purity analysis.

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Compound of Interest		
Compound Name:	Aureobasidin I	
Cat. No.:	B15181467	Get Quote

An extensive review of analytical methodologies has been conducted to establish a robust protocol for determining the purity of Aureobasidin A using High-Performance Liquid Chromatography (HPLC). This application note provides a detailed method, including system parameters, sample preparation, and data analysis, tailored for researchers, scientists, and professionals in drug development.

# **Application Note: HPLC Purity Analysis of** Aureobasidin A

#### Introduction

Aureobasidin A is a cyclic depsipeptide antifungal agent produced by the fungus Aureobasidium pullulans.[1][2][3] It exhibits potent activity against a broad spectrum of pathogenic fungi, making it a compound of significant interest in pharmaceutical research.[4][5] Accurate determination of its purity is crucial for quality control and regulatory purposes. This document outlines a reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of Aureobasidin A.

#### Principle of the Method

This method utilizes RP-HPLC with ultraviolet (UV) detection to separate Aureobasidin A from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water, with an acid modifier to ensure good peak shape.



The concentration of Aureobasidin A is proportional to the peak area, and purity is determined by comparing the main peak area to the total area of all observed peaks.

### **Experimental Apparatus and Reagents**

- Apparatus:
  - High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.
  - Data acquisition and processing software.
  - Analytical balance.
  - Volumetric flasks, pipettes, and other standard laboratory glassware.
  - Syringe filters (0.45 μm).
- · Reagents:
  - Aureobasidin A reference standard (≥95% purity).[1][2][3]
  - Acetonitrile (HPLC grade).
  - Methanol (HPLC grade).
  - Trifluoroacetic acid (TFA) (HPLC grade).
  - Water (HPLC grade or purified to 18.2 MΩ·cm).

# **Chromatographic Conditions**

A summary of the HPLC system parameters is provided in Table 1.



Parameter	Value
Column	C18, 4.6 mm x 250 mm, 5 μm
Mobile Phase	Acetonitrile:Water (75:25, v/v) with 0.1% TFA
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	215 nm
Injection Volume	10 μL
Run Time	20 minutes

#### Table 1: HPLC Method Parameters

### **Protocols**

- 1. Standard Solution Preparation (1 mg/mL)
- Accurately weigh approximately 10 mg of Aureobasidin A reference standard.
- Transfer the standard to a 10 mL volumetric flask.
- Dissolve the standard in methanol and bring the volume to the mark.
- Sonicate for 5 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 μm syringe filter before injection.
- 2. Sample Solution Preparation (1 mg/mL)
- Accurately weigh approximately 10 mg of the Aureobasidin A sample.
- Transfer the sample to a 10 mL volumetric flask.
- Dissolve the sample in methanol and bring the volume to the mark.
- Sonicate for 5 minutes to ensure complete dissolution.



- Filter the solution through a 0.45 μm syringe filter before injection.
- 3. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%

### Table 2: System Suitability Criteria

- 4. Data Analysis and Purity Calculation
- Inject the blank (methanol), followed by the standard and sample solutions into the HPLC system.
- Integrate all peaks in the chromatogram for the sample solution.
- Calculate the percentage purity of Aureobasidin A using the area normalization method:

% Purity = (Area of Aureobasidin A Peak / Total Area of All Peaks) x 100

### **Method Validation Summary**

A summary of typical method validation parameters and their acceptable limits is provided in Table 3.



Parameter	Acceptance Criteria
Specificity	The peak for Aureobasidin A should be well-resolved from any impurities and degradation products.
Linearity (R²)	$\geq$ 0.999 over the concentration range of 0.1 - 1.5 mg/mL.
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Robustness	No significant change in results with small variations in flow rate, temperature, and mobile phase composition.

Table 3: Method Validation Parameters

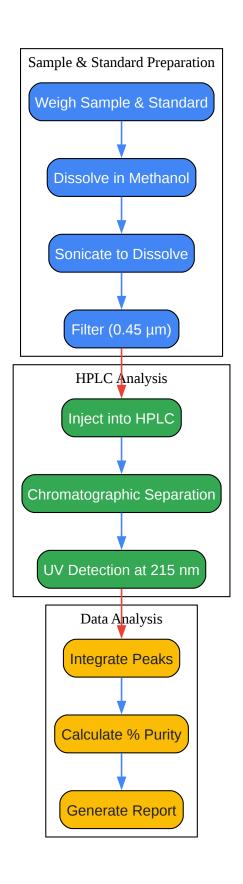
### **Forced Degradation Studies**

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. These studies intentionally degrade the Aureobasidin A sample to ensure that any degradation products can be separated from the main peak.

- Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
- Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- Thermal Degradation: 105°C for 24 hours.
- Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.



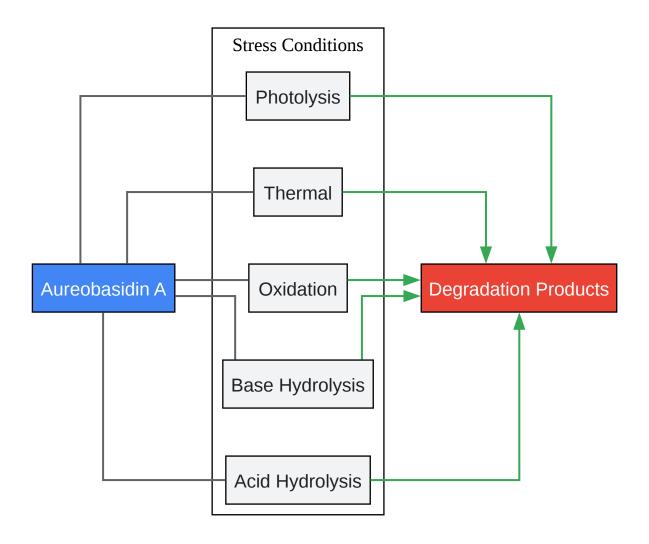
### **Visualizations**



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Caption: Experimental workflow for HPLC purity analysis of Aureobasidin A.



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Caption: Logical relationship of forced degradation studies.

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